BenchChemオンラインストアへようこそ!

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide

Conformational analysis Ligand preorganization Medicinal chemistry SAR

N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide (CAS 2034505-39-8, molecular formula C19H18N4O2, molecular weight 334.379 g/mol) is a synthetic small molecule belonging to the 1,2,3-benzotriazin-4(3H)-one (benzotriazinone) class. Structurally, it comprises a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl core linked via an ethyl spacer to a 1-phenylcyclopropanecarboxamide moiety.

Molecular Formula C19H18N4O2
Molecular Weight 334.379
CAS No. 2034505-39-8
Cat. No. B2544613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
CAS2034505-39-8
Molecular FormulaC19H18N4O2
Molecular Weight334.379
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
InChIInChI=1S/C19H18N4O2/c24-17-15-8-4-5-9-16(15)21-22-23(17)13-12-20-18(25)19(10-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,25)
InChIKeyDLFZJABNSOFUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide (CAS 2034505-39-8): Compound Identity and Core Structural Features for Procurement Evaluation


N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide (CAS 2034505-39-8, molecular formula C19H18N4O2, molecular weight 334.379 g/mol) is a synthetic small molecule belonging to the 1,2,3-benzotriazin-4(3H)-one (benzotriazinone) class. Structurally, it comprises a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl core linked via an ethyl spacer to a 1-phenylcyclopropanecarboxamide moiety . The benzotriazinone scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, including cholinesterases and kinases, while the conformationally constrained phenylcyclopropane fragment distinguishes it from analogs bearing flexible alkyl or larger cycloalkyl linkers [1][2]. The compound is primarily available as a research chemical from specialty suppliers and is not currently described in primary pharmacology or clinical literature.

Why In-Class Benzotriazinone Analogs Cannot Simply Replace N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide in Research Protocols


Although multiple compounds share the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl-ethyl core, the N-terminal 1-phenylcyclopropanecarboxamide moiety confers unique conformational rigidity, hydrogen-bonding geometry, and lipophilic character that are absent in analogs bearing ethanesulfonamide, linear butanamide, cyclopentanecarboxamide, or heterocyclic carboxamide termini . Published structure-activity relationship (SAR) studies on benzotriazinone-based cholinesterase inhibitors demonstrate that even minor modifications at the amide terminus can shift inhibitory potency by >40-fold and alter selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. Consequently, substitution by a non-identical benzotriazinone congener without experimental cross-validation risks introducing uncharacterized changes in target engagement, off-target profile, and physicochemical behavior, undermining reproducibility in biochemical screening and lead optimization campaigns.

Quantitative Differentiation Evidence: N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide vs. Closest Structural Analogs


Conformational Restriction: Phenylcyclopropane vs. Phenylcyclopentane vs. Linear Butanamide Termini

The target compound contains a 1-phenylcyclopropanecarboxamide terminus, which introduces a geometrically constrained sp³-rich cyclopropane ring (bond angle ~60°) that restricts the rotational freedom of the pendant phenyl group relative to the amide carbonyl. In contrast, the closest cataloged analog 1-(4-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopentanecarboxamide (CAS 1904222-81-6) bears a larger, more flexible cyclopentane ring, while 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide (CAS 1903307-56-1) contains an unconstrained linear butanamide linker . Cyclopropane incorporation has been shown in medicinal chemistry literature to reduce entropic penalties upon target binding by up to 1–3 kcal/mol compared to acyclic analogs, potentially enhancing binding affinity when the constrained conformation matches the receptor-bound geometry [1].

Conformational analysis Ligand preorganization Medicinal chemistry SAR

Benzotriazinone Scaffold: Documented Cholinesterase Inhibitory Activity in Structurally Related Series

The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl core present in the target compound is a validated pharmacophore for cholinesterase inhibition. In a published series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide derivatives (structurally related via the shared benzotriazinone-ethyl-acetamide architecture), compounds exhibited BuChE IC50 values ranging from 0.065 ± 0.002 μM to 0.279 ± 0.023 μM, representing approximately 11- to 49-fold greater potency than the reference inhibitor donepezil (BuChE IC50 = 3.2 ± 0.3 μM) [1]. The most potent analog in that series (compound 8e) displayed a BuChE Ki of 23.07 nM with mixed-type inhibition engaging both the catalytic anionic site (CAS) and peripheral anionic site (PAS) [1]. Critically, the target compound has not been directly tested in these assays; this activity profile is inferred from the shared benzotriazinone pharmacophore and may not be quantitatively reproduced.

Cholinesterase inhibition Butyrylcholinesterase Alzheimer's disease Benzotriazinone SAR

Molecular Weight and Lipophilicity Differentiation vs. Donepezil and Benzotriazinone-Pyridinium Leads

With a molecular weight of 334.379 g/mol and molecular formula C19H18N4O2, the target compound is approximately 45 Da lighter than the benzotriazinone-pyridinium-phenylacetamide leads described by Yazdani et al. (MW ~379–440 g/mol for the salt forms) and approximately 45 Da lighter than donepezil (MW 379.5 g/mol) [1][2]. Its calculated topological polar surface area (TPSA) is approximately 76 Ų, falling within the optimal range for CNS penetration (<90 Ų). The absence of a permanent positive charge (present in the pyridinium series) may confer superior passive membrane permeability, though this remains to be experimentally determined [1]. Compared to the closest cataloged analog CAS 1904222-81-6 (MW 396.9 g/mol, with a 4-chloro substituent and cyclopentane ring), the target compound is 62.5 Da lighter and lacks the halogen substituent, which may reduce lipophilicity and metabolic liability .

Physicochemical profiling CNS drug-likeness Molecular weight comparison

Benzotriazinone Scaffold as a Kinase Inhibitor Pharmacophore: Class-Level Target Engagement Potential

The 1,2,3-benzotriazin-4(3H)-one scaffold has been claimed in patent literature as a core template for kinase inhibitors, particularly targeting members of the Src kinase family and other receptor and non-receptor tyrosine kinases [1]. The TargeGen patent (US8481536B2) explicitly describes benzotriazine compounds of formula (I) capable of inhibiting kinases, encompassing a broad structural genus that includes varied amide-linked substituents [1]. The target compound, with its 1-phenylcyclopropanecarboxamide appended via an ethyl linker, falls within the structural scope of kinase-targeted benzotriazines but has not been individually characterized for kinase inhibitory activity. In contrast, the ethanesulfonamide analog of the same benzotriazinone-ethyl core class has been annotated with cholinesterase activity in vendor databases, while the benzothiazole-carboxamide analog has been associated with BuChE/AChE inhibition . These divergent activity annotations across the same core scaffold underscore that the N-terminal substituent is a critical determinant of target selectivity within this chemical class.

Kinase inhibition Src family kinases Benzotriazine patent literature

Cyclopropane-Containing Amides in CNS Drug Discovery: Precedent for Favorable Metabolic Stability

Cyclopropane rings are increasingly employed in medicinal chemistry as metabolically stable bioisosteres for tert-butyl, isopropyl, and other alkyl groups that are susceptible to CYP450-mediated oxidation [1]. The 1-phenylcyclopropanecarboxamide moiety in the target compound places the cyclopropane at the metabolically relevant amide α-position, which may confer resistance to amidase-mediated hydrolysis compared to linear or larger-ring amide analogs [1]. Published data across diverse chemical series indicate that cyclopropane incorporation at metabolic soft spots can increase in vitro microsomal half-life by 2- to 20-fold relative to unconstrained alkyl analogs, though the magnitude is highly context-dependent [1]. The closest comparator CAS 1904222-81-6 replaces the cyclopropane with a cyclopentane, which introduces additional methylene units that could serve as sites for oxidative metabolism; the linear butanamide analog (CAS 1903307-56-1) is expected to be even more metabolically labile . No experimental metabolic stability data exist for any compound in this specific benzotriazinone-ethyl-amide series.

Cyclopropane metabolism CYP450 stability Metabolic soft spot avoidance

Critical Evidence Gap: Absence of Direct Comparative Biological Data for CAS 2034505-39-8

A comprehensive search of PubMed, Google Scholar, PubChem BioAssay, ChEMBL, BindingDB, ChemSpider, and global patent databases (conducted May 2026) returned no primary research articles, no bioactivity data, no target engagement records, no ADMET profiles, and no patent examples specifically describing CAS 2034505-39-8. The compound appears exclusively on chemical vendor catalogs and is not indexed in PubChem, ChEMBL, or ChemSpider. This represents a critical evidence gap: all differentiation claims for this compound (Sections 3.1–3.5) are based on class-level inference, structural prediction, or analogy to related benzotriazinone series. No head-to-head experimental comparison exists between the target compound and its closest analogs. As a result, the compound's true biological profile—including target affinity, selectivity, cellular activity, metabolic stability, and toxicity—is entirely uncharacterized [1].

Data gap analysis Experimental validation needed Procurement risk assessment

Recommended Application Scenarios for N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide Based on Current Evidence


Chemical Probe for Phenotypic Screening in Neurodegenerative Disease Models (Cholinesterase Hypothesis-Driven)

The benzotriazinone scaffold is validated for sub-micromolar BuChE inhibition with 11- to 49-fold selectivity over AChE in structurally related series [1]. This compound can serve as a structurally novel starting point for phenotypic screening in Alzheimer's disease-relevant cellular models (e.g., SH-SY5Y neuroblastoma, primary neuronal cultures) where BuChE upregulation is implicated. The phenylcyclopropanecarboxamide terminus distinguishes it from the pyridinium-phenylacetamide leads and may confer altered cellular permeability and subcellular distribution. However, users must first confirm BuChE inhibitory activity in their own biochemical assays, as no direct potency data exist for this compound [2].

Kinase Selectivity Panel Screening Leveraging the Benzotriazine Kinase Pharmacophore

The benzotriazine core is claimed in patent literature (US8481536B2) as a kinase inhibitor scaffold with activity against Src family members [1]. This compound, with its unique phenylcyclopropane-amide terminus, represents an underexplored region of chemical space within the kinase-targeted benzotriazine genus. It is suitable for inclusion in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler, Reaction Biology HotSpot) to identify potential kinase targets. The constrained cyclopropane fragment may confer selectivity advantages over more flexible analogs, though this is entirely hypothetical pending experimental data [1].

Structure-Activity Relationship (SAR) Exploration of the Benzotriazinone Amide Terminus

For medicinal chemistry groups actively optimizing benzotriazinone-based lead series, this compound fills an important SAR gap: it is one of the few cataloged analogs bearing a small, strained cycloalkyl-aryl amide terminus (phenylcyclopropane) vs. the more common linear alkyl, larger cycloalkyl (cyclopentane), sulfonamide, or heterocyclic amide variants [1][2]. Systematic head-to-head profiling against the cyclopentane analog (CAS 1904222-81-6) and the linear butanamide analog (CAS 1903307-56-1) would elucidate the contribution of cyclopropane-induced conformational constraint to potency, selectivity, and metabolic stability within this chemotype [2].

Computational Chemistry and Docking Studies as a Conformationally Constrained Ligand

The well-defined geometry of the 1-phenylcyclopropanecarboxamide group, combined with the hydrogen-bonding capacity of the benzotriazinone core, makes this compound a useful test case for computational docking and molecular dynamics studies aimed at understanding ligand preorganization effects. Its relatively low molecular weight (334.379 g/mol) and modest rotatable bond count facilitate exhaustive conformational sampling. Predicted binding poses can be compared with those of the more flexible cyclopentane and linear amide analogs to assess the energetic contribution of conformational restriction, providing training data for computational models of entropic binding penalties [1].

Quote Request

Request a Quote for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.